molecular formula C13H8ClNO2 B3346768 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl- CAS No. 123574-95-8

1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-

Cat. No. B3346768
CAS RN: 123574-95-8
M. Wt: 245.66 g/mol
InChI Key: DWWHUUYHFFNPKV-UHFFFAOYSA-N
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Description

“1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-” is a chemical compound with the molecular formula C13H8ClNO . It is also known by other names such as 5-chloro-3-phenylbenzo c isoxazole, 5-chloro-3-phenylanthranil, and 3-phenyl-5-chloroanthranil . The compound has a molecular weight of 229.67 g/mol .


Synthesis Analysis

The synthesis of 2,1-benzisoxazoles (anthranils) can be achieved from nitroarenes and benzylic C–H acids in aprotic media promoted by a combination of strong bases and silylating agents . The reaction involves the formation of σH-adducts from carbanions of phenylacetonitriles, benzyl sulfones, and dialkyl benzylphosphonates adding nitroarenes at the ortho-position to the nitro group . Upon treatment with trialkylchlorosilane and additional base (t-BuOK or DBU), these adducts transform into 3-aryl-2,1-benzisoxazoles in moderate-to-good yields .


Molecular Structure Analysis

The molecular structure of “1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-” can be represented by the SMILES notation: C1=CC=C (C=C1)C2=C3C=C (C=CC3=NO2)Cl .


Physical And Chemical Properties Analysis

The compound is a yellow crystalline powder . It has a melting point range of 115.3°C to 116.1°C .

Safety and Hazards

The compound is classified as a hazard under the GHS system. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .

properties

IUPAC Name

5-chloro-3-phenyl-1,2-benzoxazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-6-9-12(7-11(10)16)17-15-13(9)8-4-2-1-3-5-8/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWHUUYHFFNPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=CC(=C(C=C32)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448909
Record name 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123574-95-8
Record name 1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Reactant of Route 2
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Reactant of Route 3
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Reactant of Route 4
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Reactant of Route 5
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-
Reactant of Route 6
1,2-Benzisoxazol-6-ol, 5-chloro-3-phenyl-

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